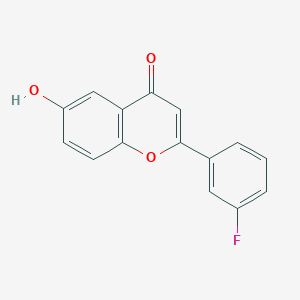
2-(3-Fluorophenyl)-6-hydroxy-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluorophenyl)-6-hydroxy-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by the presence of a fluorine atom on the phenyl ring and a hydroxyl group on the chromenone structure, which contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-6-hydroxy-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and 2-hydroxyacetophenone.
Condensation Reaction: The two starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate chalcone.
Cyclization: The chalcone intermediate is then subjected to cyclization using an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the chromenone structure.
Hydroxylation: Finally, the chromenone is hydroxylated at the 6-position using a suitable hydroxylating agent, such as hydrogen peroxide or a peracid, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-(3-Fluorophenyl)-6-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The chromenone structure can be reduced to form a dihydrochromenone derivative.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for nucleophilic aromatic substitution include sodium amide, sodium methoxide, and various organometallic reagents.
Major Products Formed
Oxidation: Formation of ketone or quinone derivatives.
Reduction: Formation of dihydrochromenone derivatives.
Substitution: Formation of amino or nitro-substituted derivatives.
科学的研究の応用
2-(3-Fluorophenyl)-6-hydroxy-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent. It is also studied for its interactions with various biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(3-Fluorophenyl)-6-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxyl group on the chromenone structure allows it to act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, the fluorine atom on the phenyl ring enhances its binding affinity to certain biological targets, such as enzymes and receptors, leading to its anti-inflammatory and anticancer effects.
類似化合物との比較
Similar Compounds
2-(3-Chlorophenyl)-6-hydroxy-4H-chromen-4-one: Similar structure but with a chlorine atom instead of fluorine.
2-(3-Methylphenyl)-6-hydroxy-4H-chromen-4-one: Similar structure but with a methyl group instead of fluorine.
2-(3-Nitrophenyl)-6-hydroxy-4H-chromen-4-one: Similar structure but with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(3-Fluorophenyl)-6-hydroxy-4H-chromen-4-one imparts unique chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets. These properties make it distinct from other similar compounds and contribute to its potential therapeutic applications.
特性
分子式 |
C15H9FO3 |
|---|---|
分子量 |
256.23 g/mol |
IUPAC名 |
2-(3-fluorophenyl)-6-hydroxychromen-4-one |
InChI |
InChI=1S/C15H9FO3/c16-10-3-1-2-9(6-10)15-8-13(18)12-7-11(17)4-5-14(12)19-15/h1-8,17H |
InChIキー |
ZTGLAEYVDGQUJS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C2=CC(=O)C3=C(O2)C=CC(=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


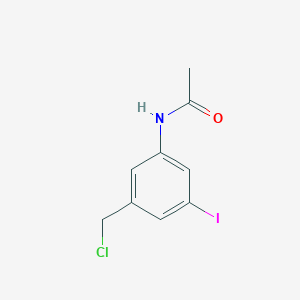

![[3-Amino-1-(4-fluoro-phenyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B14854060.png)

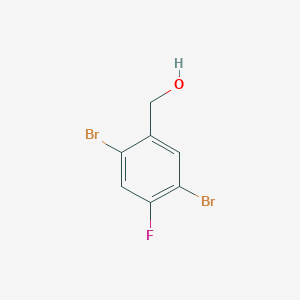

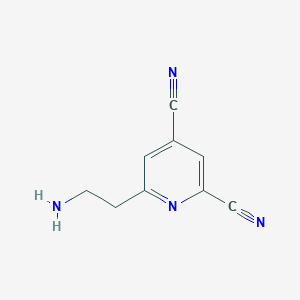
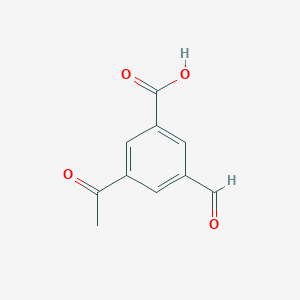
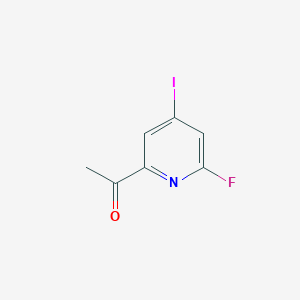
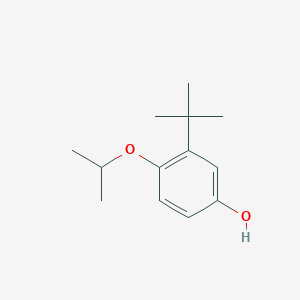
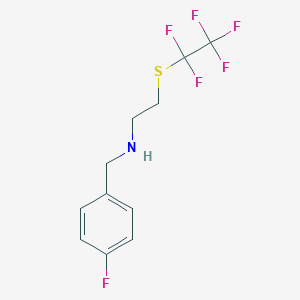

![2-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14854108.png)

